molecular formula C17H18N2O3 B14937210 (2E)-3-(3,4-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)prop-2-enamide

Cat. No.: B14937210
M. Wt: 298.34 g/mol
InChI Key: CTIPIPJFCFKGEM-FNORWQNLSA-N
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Description

(E)-3-(3,4-DIMETHOXYPHENYL)-N-(4-METHYL-2-PYRIDYL)-2-PROPENAMIDE is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a propenamide backbone with distinct substituents, including dimethoxyphenyl and methylpyridyl groups, which contribute to its chemical properties and reactivity.

Preparation Methods

The synthesis of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(4-METHYL-2-PYRIDYL)-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 4-methyl-2-pyridinecarboxylic acid.

    Condensation Reaction: The key step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methyl-2-pyridinecarboxylic acid in the presence of a suitable base, such as sodium hydroxide, to form the corresponding propenamide.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and scalability.

Chemical Reactions Analysis

(E)-3-(3,4-DIMETHOXYPHENYL)-N-(4-METHYL-2-PYRIDYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

(E)-3-(3,4-DIMETHOXYPHENYL)-N-(4-METHYL-2-PYRIDYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(4-METHYL-2-PYRIDYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(E)-3-(3,4-DIMETHOXYPHENYL)-N-(4-METHYL-2-PYRIDYL)-2-PROPENAMIDE can be compared with similar compounds, such as:

    (E)-3-(3,4-DIMETHOXYPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE: Lacks the methyl group on the pyridine ring.

    (E)-3-(3,4-DIMETHOXYPHENYL)-N-(4-METHYL-3-PYRIDYL)-2-PROPENAMIDE: Has a different substitution pattern on the pyridine ring.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)prop-2-enamide

InChI

InChI=1S/C17H18N2O3/c1-12-8-9-18-16(10-12)19-17(20)7-5-13-4-6-14(21-2)15(11-13)22-3/h4-11H,1-3H3,(H,18,19,20)/b7-5+

InChI Key

CTIPIPJFCFKGEM-FNORWQNLSA-N

Isomeric SMILES

CC1=CC(=NC=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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